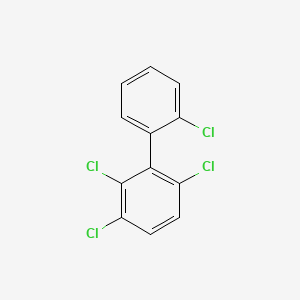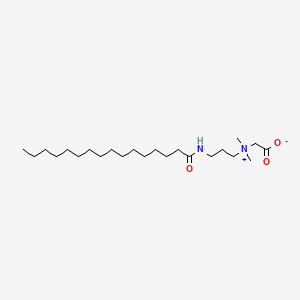
Cerium(3+);oxygen(2-);titanium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(3+);oxygen(2-);titanium(4+) is a compound that combines cerium, oxygen, and titanium ions Cerium is a rare earth element known for its catalytic properties and ability to exist in multiple oxidation states Titanium is a transition metal renowned for its strength, corrosion resistance, and biocompatibility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cerium(3+);oxygen(2-);titanium(4+) typically involves the use of cerium and titanium precursors. One common method is the sol-gel process, where cerium and titanium salts are dissolved in a solvent, followed by the addition of a gelling agent. The mixture is then subjected to controlled hydrolysis and condensation reactions to form a gel, which is subsequently dried and calcined to obtain the final compound .
Industrial Production Methods
Industrial production of cerium(3+);oxygen(2-);titanium(4+) often involves high-temperature solid-state reactions. Cerium oxide and titanium dioxide powders are mixed in stoichiometric ratios and heated in a furnace at elevated temperatures to facilitate the formation of the desired compound. This method ensures high purity and yields suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Cerium(3+);oxygen(2-);titanium(4+) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s ability to switch between different oxidation states makes it a versatile catalyst in redox reactions .
Common Reagents and Conditions
Common reagents used in reactions involving cerium(3+);oxygen(2-);titanium(4+) include hydrogen peroxide, nitric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from reactions involving cerium(3+);oxygen(2-);titanium(4+) depend on the specific reaction conditions. For example, in oxidation reactions, the compound can produce cerium(IV) oxide and titanium dioxide, both of which have significant industrial applications .
Scientific Research Applications
Cerium(3+);oxygen(2-);titanium(4+) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cerium(3+);oxygen(2-);titanium(4+) involves its redox properties. The compound can switch between cerium(III) and cerium(IV) states, allowing it to participate in redox reactions. This redox cycling enables the compound to act as a catalyst, promoting the conversion of reactants to products. Additionally, the presence of oxygen vacancies in the lattice structure enhances its catalytic activity and stability .
Comparison with Similar Compounds
Similar Compounds
Cerium(IV) oxide: Known for its catalytic properties and used in similar applications as cerium(3+);oxygen(2-);titanium(4+).
Titanium dioxide: Widely used in photocatalysis, pigments, and as a component in sunscreens.
Zirconium dioxide: Another transition metal oxide with applications in ceramics and catalysis.
Uniqueness
Cerium(3+);oxygen(2-);titanium(4+) is unique due to the combination of cerium and titanium, which imparts both redox activity and structural stability. This combination enhances its performance in catalytic and biomedical applications compared to individual oxides .
Properties
IUPAC Name |
cerium(3+);oxygen(2-);titanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ce.7O.2Ti/q2*+3;7*-2;2*+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTHOPCHOUUZMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Ce+3].[Ce+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2O7Ti2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39406-95-6 |
Source


|
| Record name | Cerium titanium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039406956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7,18-bis(4-phenyldiazenylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1595938.png)













